molecular formula C8H11BrN2OS B1450569 4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol CAS No. 1700068-31-0

4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol

Cat. No. B1450569
M. Wt: 263.16 g/mol
InChI Key: YCUMLKMCSCHUMU-UHFFFAOYSA-N
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Description

“4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol” is a compound with the CAS Number: 1700068-31-0 . It has a molecular weight of 263.16 . The IUPAC name for this compound is 4-(4-bromothiazol-5-yl)piperidin-4-ol .


Molecular Structure Analysis

The InChI code for “4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol” is 1S/C8H11BrN2OS/c9-7-6 (13-5-11-7)8 (12)1-3-10-4-2-8/h5,10,12H,1-4H2 . This indicates the molecular formula of the compound is C8H11BrN2OS .


Physical And Chemical Properties Analysis

The compound “4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol” is a powder . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Crystal Structure and Biological Activity

Research by Li et al. (2015) explored the crystal structure and biological activity of a compound closely related to 4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol. Their study showed that the compound had notable fungicidal and antiviral activities against tobacco mosaic virus (Li, Fengyun, Zhu, Yu-Jiea, et al., 2015).

Cancer Cell Growth Inhibition

Lefranc et al. (2013) investigated the growth inhibitory activity of 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (a derivative of the key compound) on human cancer cell lines. Their findings indicated significant in vitro growth inhibitory activity, showing potential for cancer treatment (Lefranc, Xu, Burth, et al., 2013).

Antimicrobial Activity

A study by Khalid et al. (2016) synthesized N-substituted derivatives of a compound structurally similar to 4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol and evaluated their antimicrobial efficacy. The derivatives exhibited moderate to significant activity against various bacteria, indicating potential in antimicrobial applications (Khalid, Aziz‐ur‐Rehman, Abbasi, et al., 2016).

Butyrylcholinesterase Inhibition

Another study by Khalid et al. (2016) focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, related to the compound . These compounds were screened for their inhibitory activity against the enzyme butyrylcholinesterase, suggesting potential therapeutic applications in neurological disorders (Khalid, Aziz‐ur‐Rehman, Abbasi, Hussain, et al., 2016).

Safety And Hazards

The compound “4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol” has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2OS/c9-7-6(13-5-11-7)8(12)1-3-10-4-2-8/h5,10,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUMLKMCSCHUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=C(N=CS2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol
Reactant of Route 4
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol
Reactant of Route 5
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol
Reactant of Route 6
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol

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